2-(2-Fluorophenyl)pyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential pharmacological applications. It is classified under pyrimidine derivatives, known for their diverse biological activities, including anti-inflammatory and anticancer properties.
This compound can be synthesized through various methods, as detailed in academic literature. The structural characteristics and biological activities have been explored in several studies, providing insights into its potential applications in drug development.
2-(2-Fluorophenyl)pyrimidine-5-carboxamide belongs to the class of carboxamides and is characterized by the presence of a pyrimidine ring substituted with a fluorophenyl group. This classification positions it alongside other biologically active pyrimidine derivatives.
The synthesis of 2-(2-Fluorophenyl)pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzoyl chloride with a pyrimidine derivative under basic conditions.
The molecular formula for 2-(2-Fluorophenyl)pyrimidine-5-carboxamide is with a molecular weight of approximately 220.20 g/mol. The structure features a pyrimidine ring with a carboxamide functional group and a fluorinated phenyl substituent.
NC(=O)C1=CN=CN1C2=CC=CC=C2F
ZQJZKJYQWZLQAA-UHFFFAOYSA-N
This structural data allows for computational modeling and further analysis of its interactions with biological targets.
The primary chemical reactions involving 2-(2-Fluorophenyl)pyrimidine-5-carboxamide include:
These reactions often require specific conditions such as temperature control, pH adjustment, and the presence of catalysts to optimize yields and selectivity.
The mechanism of action for 2-(2-Fluorophenyl)pyrimidine-5-carboxamide is primarily linked to its interaction with biological targets such as enzymes or receptors involved in inflammatory pathways or cancer progression.
In vitro studies have shown that derivatives of this compound exhibit varying degrees of inhibitory activity against COX enzymes, measured by half-maximal inhibitory concentration (IC50) values.
Pyrimidine derivatives represent a cornerstone of modern medicinal chemistry, serving as privileged scaffolds in numerous therapeutic agents. Their structural versatility enables precise interactions with diverse biological targets, driving efficacy in anticancer, antiviral, and antimicrobial applications. The bicyclic aromatic system provides a stable framework for strategic substitutions that fine-tune electronic properties, solubility, and binding affinity. This review examines the specific case of 2-(2-fluorophenyl)pyrimidine-5-carboxamide, a compound exemplifying rational drug design through systematic scaffold optimization and functionalization. Its emergence reflects sophisticated structure-based approaches addressing urgent clinical challenges like antifungal resistance and viral persistence, positioning it as a promising candidate for next-generation therapeutics [1] [9].
Pyrimidine's electron-deficient heterocyclic core enables π–π stacking interactions with biological targets while offering multiple vectors for chemical modification that modulate pharmacodynamic and pharmacokinetic profiles. This scaffold features prominently in antifungal development due to its ability to mimic sterol precursors involved in membrane biosynthesis. Research demonstrates that introducing the carboxamide group (–C(O)NH₂) at the pyrimidine C5 position significantly enhances hydrogen-bonding capacity with enzymatic targets like fungal CYP51 (lanosterol 14α-demethylase), a key enzyme in ergosterol biosynthesis. This strategic positioning allows the carboxamide to act as a hydrogen bond acceptor and donor, facilitating strong interactions with active site residues [1] [5].
Antifungal Optimization: Systematic scaffold hopping from tricyclic backbones to 2-phenylpyrimidine dramatically improved antifungal activity against Candida species by reducing steric clashes with CYP51 residues Pro230 and Met508. Compound C6 (a structurally advanced 2-phenylpyrimidine-5-carboxamide derivative) exhibited substantially lower minimum inhibitory concentrations (MICs) than fluconazole against clinically relevant strains including C. albicans, C. tropicalis, and C. krusei. The data underscores how pyrimidine serves as an optimal bioisostere while accommodating essential pharmacophoric elements [1].
Table 1: Antifungal Activity of Representative Pyrimidine Carboxamide (C6) vs. Fluconazole (MIC, μg mL⁻¹)
Pathogen | C6 | Fluconazole |
---|---|---|
C. albicans (ATCC SC5314) | 4 | 0.5 |
C. albicans (CPCC400616) | 16 | 1 |
C. tropicalis (CGMCC 2.3739) | 8 | 0.5 |
C. krusei (GIM 2.1) | 16 | 8 |
C. neoformans (CGMCC 2.3161) | >64 | 4 |
C. glabrata (clinical isolate) | 32 | 4 |
Broad Therapeutic Relevance: Beyond antifungals, pyrimidine-5-carboxamides demonstrate potent inhibition of HIV-1 reverse transcriptase via non-nucleoside mechanisms (NNRTIs). Molecular hybridization strategies fuse this motif with diarylpyrimidine (DAPY) cores to exploit tolerant regions within the NNIBP (non-nucleoside inhibitor binding pocket), yielding compounds with EC₅₀ values as low as 0.006 μM against wild-type HIV-1. The carboxamide group specifically occupies the entrance channel (Tolerant Region II), forming hydrogen bonds with residues like K101 and E138 to enhance binding resilience against resistance mutations [9].
The introduction of fluorine atoms, particularly at the ortho-position of the phenyl ring appended to pyrimidine-C2, critically influences target engagement and physicochemical properties. Fluorine’s strong electronegativity induces electron withdrawal from the phenyl ring, creating a dipole moment that enhances electrostatic complementarity with hydrophobic enzyme pockets. Ortho-fluorination also reduces conformational flexibility by sterically hindering rotation around the C2–aryl bond, potentially locking the molecule in bioactive conformations [1] [8].
Electronic and Steric Effects: In CYP51 inhibitors, 2-fluorophenyl derivatives exhibit superior activity compared to unsubstituted or meta/para-fluorinated analogs. This enhancement stems from optimized van der Waals contacts with residues lining the substrate access channel. For instance, in molecular docking studies, the fluorine atom’s compact size (van der Waals radius ~1.47 Å) allows deep penetration into a sub-pocket bordered by Pro230 without steric repulsion, while its electron-withdrawing nature increases the phenyl ring’s π-deficient character, strengthening edge-to-face interactions with aromatic residues. Furthermore, fluorination boosts metabolic stability by protecting adjacent positions from oxidative degradation, as evidenced by reduced clearance in hepatic microsome assays [1] [8].
Hydrophobic Interactions and Selectivity: Fluorine’s hydrophobic character (Hansch π-parameter: 0.14) enhances desolvation upon binding, particularly within the hydrophobic regions of CYP51 or HIV-1 RT. Comparative SAR reveals that replacing fluorine with bulkier groups (–CF₃, –OCF₃) or polar substituents (–CN) diminishes activity due to suboptimal steric fit or disrupted hydrophobic interactions. The specific placement at the ortho-position proves essential; para-fluoro analogs lose activity against resistant Candida strains, highlighting the role of precise fluorine positioning in maintaining potency amid target mutations [1] [9].
Table 2: Structure-Activity Relationships of Fluorophenyl Substitutions
Substitution Pattern | Key Structural Influence | Biological Impact |
---|---|---|
2-Fluorophenyl | Enhanced π-acidity; restricted rotation; steric fit | Superior antifungal and anti-HIV activity; metabolic stability |
4-Fluorophenyl | Moderate electron withdrawal; unhindered rotation | Reduced potency against resistant strains |
2,5-Difluorophenyl (as in CID 47779444) | Increased lipophilicity; dual steric constraints | Broader spectrum but variable CYP inhibition |
2-Trifluoromethylphenyl | Strong electron withdrawal; high steric bulk | Poor antifungal activity (MIC >64 μg mL⁻¹) |
This compound class exemplifies crystallographic overlay-based molecular design, where structural insights from enzyme-inhibitor complexes guide rational optimization. Hybridization of the 2-(2-fluorophenyl)pyrimidine core with carboxamide functionality creates dual-targeting potential: antifungal via CYP51 inhibition and antiviral via HIV-1 RT allosteric modulation. Its emergence addresses critical gaps in current therapies—specifically, rising fluconazole resistance among Candida spp. and the need for NNRTIs resilient against common mutations like K103N and Y181C [1] [9].
Antifungal Applications: Lead optimization starting from precursor YW-01 involved three iterative rounds of scaffold modification. Introduction of the 2-(2-fluorophenyl)pyrimidine-5-carboxamide motif yielded C6, which demonstrated broad-spectrum activity against seven clinically relevant fungal pathogens. Crucially, C6 maintained low cytotoxicity (IC₅₀ >100 μM in HepG2 cells) and high microsomal stability (>80% remaining after 60 min), indicating a favorable safety profile for further development. Docking simulations confirm that the carboxamide nitrogen forms a critical hydrogen bond with CYP51’s heme propionate, while the fluorophenyl ring occupies a hydrophobic cleft near Thr311, displacing water molecules that reduce binding efficiency in older azoles [1].
Antiviral and Multifunctional Potential: Structural parallels to approved NNRTIs like etravirine (ETR) enable repurposing for HIV therapy. Derivatives bearing the 2-(2-fluorophenyl)pyrimidine-5-carboxamide core inhibit WT HIV-1 at nanomolar concentrations (EC₅₀: 0.006–0.045 μM) and retain efficacy against E138K and K103N mutants. The carboxamide group enables dual binding modes: it anchors the molecule in NNIBP’s tolerant region II via H-bonds with backbone atoms of K101, while the fluorophenyl pyrimidine engages in π-stacking with conserved residues (W229, Y188). Beyond infectious diseases, pyrimidine-5-carboxamides exhibit activity against acetylcholinesterase (AChE) for Alzheimer’s disease and demonstrate electroluminescent properties in OLEDs, though the latter lies outside therapeutic scope [6] [7] [9].
Table 3: Therapeutic Applications of Key Derivatives
Compound Class | Target | Potency (EC₅₀ or MIC) | Advantage Over Clinical Standards |
---|---|---|---|
C6 (antifungal) | Fungal CYP51 | MIC: 4-32 μg mL⁻¹ | Superior efficacy vs. fluconazole in resistant isolates |
10b (anti-HIV) | HIV-1 RT | EC₅₀: 0.006 μM (WT) | Activity against K103N/Y181C mutants |
16b (anti-HIV) | HIV-1 RT | EC₅₀: 0.011 μM (K103N mutant) | Improved solubility and resistance profile |
K-5a2 (anti-HIV) | HIV-1 RT | EC₅₀: 0.019 μM (WT) | High selectivity index (CC₅₀/EC₅₀ >10,000) |
Synthetic Accessibility: Efficient routes support drug development, typically involving:
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: